molecular formula C17H21Cl2NO2 B5420020 1-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride

1-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride

Cat. No.: B5420020
M. Wt: 342.3 g/mol
InChI Key: LPMMMVFNXSRZHB-UHFFFAOYSA-N
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Description

1-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride is a chemical compound with a complex structure that includes a chlorophenyl group, a methoxyphenyl group, and a propanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-chlorobenzyl chloride with 2-methoxybenzylamine to form the intermediate 2-[(2-chlorophenyl)methoxy]benzylamine. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product, which is subsequently converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the aromatic rings.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)methoxy]benzylamine
  • Epichlorohydrin
  • 2-Chlorobenzyl chloride

Uniqueness

1-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[[2-[(2-chlorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2.ClH/c1-13(20)10-19-11-14-6-3-5-9-17(14)21-12-15-7-2-4-8-16(15)18;/h2-9,13,19-20H,10-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMMMVFNXSRZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1OCC2=CC=CC=C2Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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